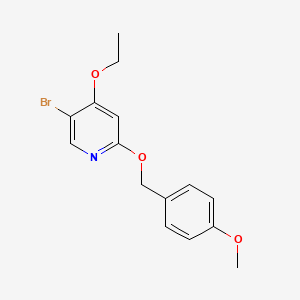
5-Bromo-4-ethoxy-2-((4-methoxybenzyl)oxy)pyridine
概要
説明
5-Bromo-4-ethoxy-2-((4-methoxybenzyl)oxy)pyridine: is an organic compound with the molecular formula C15H16BrNO3 . It is a derivative of pyridine, characterized by the presence of bromine, ethoxy, and methoxybenzyl groups. This compound is often used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-ethoxy-2-((4-methoxybenzyl)oxy)pyridine typically involves the following steps:
Ethoxylation: The addition of an ethoxy group to the pyridine ring.
Methoxybenzylation: The attachment of a methoxybenzyl group to the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Raw Material Preparation: Ensuring the purity and availability of starting materials.
Reaction Optimization: Controlling temperature, pressure, and reaction time to maximize yield.
Purification: Using techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups.
Oxidation Reactions: The ethoxy and methoxybenzyl groups can undergo oxidation to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to form various derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Aldehydes or acids derived from the ethoxy and methoxybenzyl groups.
Reduction Products: Reduced derivatives of the original compound.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in various organic reactions to study reaction mechanisms and pathways.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
- Used in the development of new pharmaceuticals and bioactive compounds.
Medicine:
- Explored for its potential therapeutic properties and as a lead compound in drug discovery.
- Studied for its effects on various biological targets and pathways.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new catalysts and reagents for industrial processes.
作用機序
The mechanism of action of 5-Bromo-4-ethoxy-2-((4-methoxybenzyl)oxy)pyridine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
類似化合物との比較
5-Bromo-2-((4-methoxybenzyl)oxy)pyrimidine: A pyrimidine derivative with similar functional groups.
5-Bromo-4-ethoxy-2-((4-methoxyphenyl)methoxy)pyridine: A compound with a similar structure but different substitution pattern.
Uniqueness:
- The presence of both ethoxy and methoxybenzyl groups in 5-Bromo-4-ethoxy-2-((4-methoxybenzyl)oxy)pyridine makes it unique compared to other similar compounds.
- Its specific substitution pattern and functional groups contribute to its distinct chemical and biological properties.
特性
IUPAC Name |
5-bromo-4-ethoxy-2-[(4-methoxyphenyl)methoxy]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO3/c1-3-19-14-8-15(17-9-13(14)16)20-10-11-4-6-12(18-2)7-5-11/h4-9H,3,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVITBWJKSORBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC=C1Br)OCC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
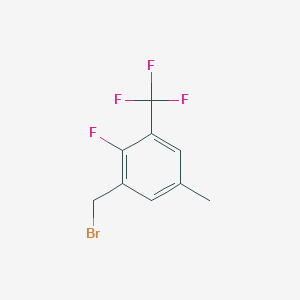
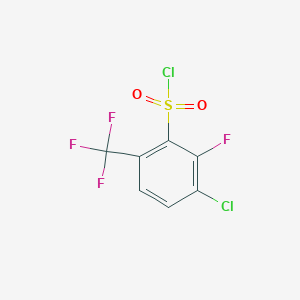
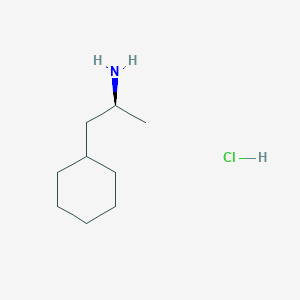
![5-[1-(pyrazin-2-yl)-1H-imidazol-4-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1406387.png)
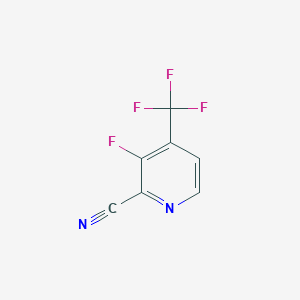

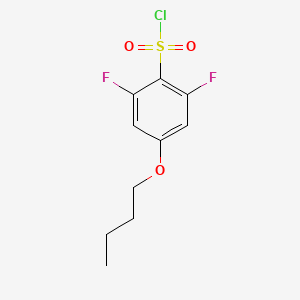

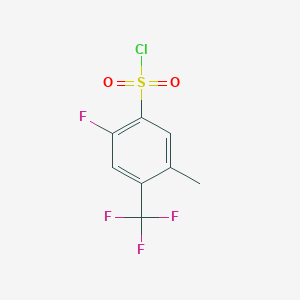
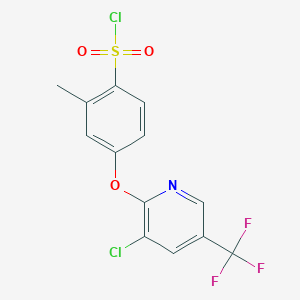
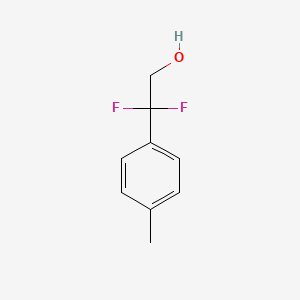
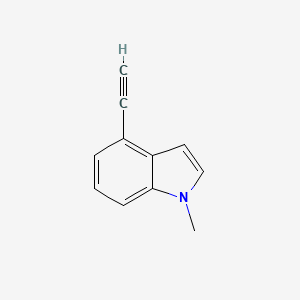
![3-Amino-N-[(2R)-1-hydroxypropan-2-yl]benzamide](/img/structure/B1406404.png)
![1H-Pyrazole, 1-([1,1'-biphenyl]-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1406407.png)
